A Technical Guide to the Molecular Weight and Exact Mass of N-(Azido-PEG2)-N-PEG4-t-butyl ester: Principles and Analytical Considerations
A Technical Guide to the Molecular Weight and Exact Mass of N-(Azido-PEG2)-N-PEG4-t-butyl ester: Principles and Analytical Considerations
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of a Precision Linker in Bioconjugation
In the landscape of modern therapeutics and diagnostics, the precise assembly of molecular components is paramount. Heterobifunctional linkers are critical reagents that enable this construction, and among them, discrete polyethylene glycol (PEG) derivatives have become indispensable.[1] N-(Azido-PEG2)-N-PEG4-t-butyl ester is a branched PEG linker designed for high-level bioconjugation applications.[2] Its architecture features two key functionalities: a terminal azide (N₃) group and a t-butyl ester-protected carboxylic acid.
The azide group serves as a versatile handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form highly stable triazole linkages under mild, bio-orthogonal conditions.[3][4] The t-butyl ester provides a latent carboxylic acid, which can be deprotected under acidic conditions post-conjugation to reveal a new reactive site or to modify the charge of the final conjugate. The defined PEG chains (a PEG2 and a PEG4 segment) enhance aqueous solubility and can improve the pharmacokinetic properties of the resulting molecule.[1]
This guide provides a detailed examination of two fundamental properties of this linker: its molecular weight and exact mass . Understanding the distinction between these values is crucial for accurate stoichiometric calculations and for the unambiguous structural confirmation required in drug development and advanced materials science. We will further explore the standard workflow for verifying these properties using high-resolution mass spectrometry (HRMS), providing both the theoretical basis and a practical experimental protocol.
Core Physicochemical Properties
The foundational data for N-(Azido-PEG2)-N-PEG4-t-butyl ester are summarized below. These values are the cornerstone for both laboratory use and analytical characterization.
| Property | Value | Source / Method |
| Compound Name | N-(Azido-PEG2)-N-PEG4-t-butyl ester | - |
| Molecular Formula | C₂₁H₄₂N₄O₈ | BroadPharm[2] |
| Molecular Weight | 478.6 g/mol | BroadPharm[2] |
| Exact Mass | 478.3003 Da | Calculated (Monoisotopic) |
Chemical Structure
The branched structure of the molecule is a key design feature, originating from a central nitrogen atom. This architecture allows for the precise spatial presentation of its terminal functional groups.
Caption: Standard workflow for linker verification by HRMS.
Experimental Protocol: ESI-TOF for Exact Mass Determination
This protocol describes a self-validating method for confirming the exact mass of N-(Azido-PEG2)-N-PEG4-t-butyl ester using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
Objective: To obtain a high-resolution mass spectrum and confirm that the measured monoisotopic mass is within a 5 ppm tolerance of the calculated exact mass.
Materials:
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N-(Azido-PEG2)-N-PEG4-t-butyl ester sample
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MS-grade Methanol (MeOH)
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MS-grade Water (H₂O)
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MS-grade Formic Acid (FA)
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Calibrated High-Resolution Mass Spectrometer (e.g., Agilent Q-TOF, Sciex TripleTOF®, Waters Synapt)
Step-by-Step Methodology:
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Stock Solution Preparation:
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Accurately weigh approximately 1 mg of the linker.
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Dissolve it in 1 mL of MS-grade MeOH to create a ~1 mg/mL stock solution.
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Rationale: Using MS-grade solvents is critical to avoid contamination from salts, polymers, or other impurities that can suppress the signal or introduce interfering peaks.
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Working Solution for Infusion:
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Pipette 10 µL of the stock solution into 990 µL of a 50:50 (v/v) MeOH:H₂O solution containing 0.1% formic acid. This creates a working solution of ~10 µg/mL.
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Rationale: Formic acid acts as a proton source, promoting the formation of protonated molecular ions, [M+H]⁺, which are readily detected in positive ion mode. The low concentration prevents detector saturation and minimizes ion suppression effects.
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Instrument Setup and Calibration:
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Configure the ESI source to operate in positive ion mode.
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Set the mass range to scan from m/z 100 to 1000.
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Rationale: This range comfortably includes the expected m/z values for the protonated ([M+H]⁺ at ~479.3) and sodiated ([M+Na]⁺ at ~501.3) adducts.
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Perform a standard instrument calibration according to the manufacturer's protocol. A successful calibration is essential for achieving high mass accuracy.
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Data Acquisition:
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Infuse the working solution into the ESI source at a flow rate of 5-10 µL/min.
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Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.
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Rationale: Direct infusion is a rapid method for pure compounds. Averaging the signal over time improves the mass accuracy and spectral quality.
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Data Interpretation and Validation
The output from the HRMS instrument is a spectrum of ion intensity versus mass-to-charge ratio (m/z). For a successful analysis, you must correctly identify the peak corresponding to the target molecule.
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Expected Ions: The primary ion expected is the protonated molecule, [M+H]⁺. Due to the presence of ether oxygens which readily chelate alkali metals, it is also very common to observe a sodium adduct, [M+Na]⁺.
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Calculated [M+H]⁺: 478.3003 (Exact Mass) + 1.0078 (Mass of H⁺) = 479.3081 m/z
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Calculated [M+Na]⁺: 478.3003 (Exact Mass) + 22.9898 (Mass of Na⁺) = 501.2891 m/z
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Mass Accuracy Validation: The key validation step is to compare the measured m/z of the most intense peak (e.g., the [M+H]⁺ ion) with the calculated value. This is expressed as a parts-per-million (ppm) error.
ppm Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
A ppm error of < 5 ppm is considered excellent and provides strong evidence for the assigned elemental formula, thus validating the compound's identity.
Conclusion
N-(Azido-PEG2)-N-PEG4-t-butyl ester is a precisely engineered linker whose utility relies on its well-defined chemical structure. A thorough understanding of its fundamental properties—the molecular weight (478.6 g/mol ) for stoichiometric use and the exact mass (478.3003 Da) for analytical confirmation—is essential for its effective application. The distinction between these values is not merely academic; it is fundamental to the principles of chemistry and the rigorous standards of modern analytical science. By following a robust analytical workflow centered on high-resolution mass spectrometry, researchers and drug developers can confidently verify the identity and purity of this linker, ensuring the integrity and reproducibility of their subsequent bioconjugation and material science endeavors.
References
- Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd.
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Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines. Analytical Chemistry, 81(2), 567-577. Retrieved from [Link]
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system.
- BenchChem. (2025). The Core Mechanism of Azide-Containing PEG Linkers in Bioconjugation: An In-depth Technical Guide.
- Bioanalysis Zone. (n.d.). Cracking the Code of PEGylated Proteins: How Advanced Mass Spectrometry Reveals What's Really Attached.
- Gudihal, R., Babu CV, S., Tang, N., Palaniswamy, S., S, U., & Basingi, S. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies.
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Nag, K., & De, P. (2007). A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry, 18(6), 1841–1845. Retrieved from [Link]
- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
